N-((5-(isopropylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(isopropylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic molecule characterized by a triazole ring. Triazole compounds are notable for their broad range of biological activities and are often researched for their potential in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(isopropylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves the formation of the triazole ring followed by the introduction of the isopropylthio, methoxy, and benzamide groups. Key steps include:
Cyclization: Starting from a suitable precursor, such as a hydrazide and an isocyanate, the triazole ring is formed through cyclization.
Functional Group Introduction: Subsequent steps involve introducing the isopropylthio and methoxy groups through nucleophilic substitution and methylation reactions.
Amidation: The final step typically involves coupling with 4-methoxybenzoic acid to form the benzamide group.
Industrial Production Methods: Industrial synthesis may utilize similar routes but on a larger scale, focusing on optimizing yields and reducing production costs. This can involve high-pressure reactors for cyclization and continuous flow processes for subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions: N-((5-(isopropylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The triazole ring can be hydrogenated to modify its properties.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation: Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing hydrogen gas over palladium or nickel catalysts.
Substitution: Utilizing bases such as sodium hydride in aprotic solvents for nucleophilic aromatic substitution.
Major Products: These reactions can yield sulfoxides, sulfones, hydrogenated triazole derivatives, and substituted benzamides, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis to develop new compounds with potential biological activity. Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. Medicine: Explored for its potential as an anti-inflammatory, anticancer, or central nervous system-active agent. Industry: Employed in the development of new agrochemicals or pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets such as enzymes or receptors. The triazole ring is known for its ability to inhibit certain enzymes, while the aromatic and methoxy groups enhance binding affinity and specificity. Molecular docking studies often show its potential to disrupt crucial biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds::
Triazole-Based Antifungals: Such as fluconazole and itraconazole, sharing the triazole ring but differing in side chains.
Benzamide Derivatives: Like benzanilide and other substituted benzamides, differing mainly in the functional groups attached to the benzamide.
Uniqueness: N-((5-(isopropylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to the unique combination of its functional groups, enhancing its potency and specificity in various applications.
This compound serves as a promising candidate in multiple fields due to its versatile chemical nature and potential biological activities. It’s always fascinating to see how slight variations in structure can lead to significant differences in function and application.
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14(2)29-21-24-23-19(25(21)17-7-5-6-8-18(17)28-4)13-22-20(26)15-9-11-16(27-3)12-10-15/h5-12,14H,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSTHNKBFENQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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